Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)

5-bromo-1H-pyrazolo[3,4-c]pyridine structure
929617-35-6 structure
Produktname:5-bromo-1H-pyrazolo[3,4-c]pyridine
CAS-Nr.:929617-35-6
MF:C6H4BrN3
MW:198.020059585571
MDL:MFCD11518975
CID:796706
PubChem ID:45789778

5-bromo-1H-pyrazolo[3,4-c]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-bromo-1H-pyrazolo[3,4-c]pyridine
    • 1H-Pyrazolo[3,4-c]pyridine,5-bromo-
    • 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)
    • 929617-35-6
    • SCHEMBL1601314
    • BCP27935
    • CS-0006627
    • SCHEMBL17847959
    • PS-5621
    • STL557150
    • 5-Bromo-2H-pyrazolo[3,4-c]pyridine
    • DTXSID90672013
    • EN300-210187
    • PB20598
    • 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR
    • BBL103340
    • DB-079445
    • 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-
    • AU-004/43501641
    • MFCD11518975
    • AVTKMQORQDZRPF-UHFFFAOYSA-N
    • AKOS005266423
    • AC-29619
    • 5-Bromo-1H-pyrazolo[3,4-c]-pyridine
    • SY038403
    • MDL: MFCD11518975
    • Inchi: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
    • InChI-Schlüssel: AVTKMQORQDZRPF-UHFFFAOYSA-N
    • Lächelt: BrC1C=C2C(NN=C2)=CN=1

Berechnete Eigenschaften

  • Genaue Masse: 196.95900
  • Monoisotopenmasse: 196.959
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 130
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 41.6A^2

Experimentelle Eigenschaften

  • Dichte: 1.894
  • Siedepunkt: 384°C at 760 mmHg
  • Flammpunkt: 186°C
  • Brechungsindex: 1.745
  • PSA: 41.57000
  • LogP: 1.72040

5-bromo-1H-pyrazolo[3,4-c]pyridine Sicherheitsinformationen

  • Code der Gefahrenkategorie: 22
  • Identifizierung gefährlicher Stoffe: Xn

5-bromo-1H-pyrazolo[3,4-c]pyridine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5-bromo-1H-pyrazolo[3,4-c]pyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM101971-5g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 95%+
5g
$*** 2023-05-29
ChemScence
CS-0006627-1g
5-Bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 98.92%
1g
$31.0 2022-04-26
abcr
AB514931-5 g
5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; .
929617-35-6 95%
5g
€279.00 2023-04-18
eNovation Chemicals LLC
D495272-5G
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 97%
5g
$105 2024-05-23
eNovation Chemicals LLC
D495272-25G
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 97%
25g
$320 2024-05-23
Enamine
EN300-210187-1.0g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 95%
1g
$34.0 2023-05-31
Chemenu
CM101971-10g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 95%+
10g
$*** 2023-05-29
ChemScence
CS-0006627-5g
5-Bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 98.92%
5g
$105.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H825932-5g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 ≥95%
5g
1,168.20 2021-05-17
TRC
B698808-250mg
5-Bromo-1h-pyrazolo[3,4-c]pyridine
929617-35-6
250mg
$ 64.00 2023-04-18

5-bromo-1H-pyrazolo[3,4-c]pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water ;  15 min, rt; 3 d, rt
Referenz
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt
Zhu, Gui-Dong; Gong, Jianchun; Gandhi, Viraj B.; Woods, Keith; Luo, Yan; et al, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water ;  15 min; 2 d, rt
Referenz
Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ;  12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
Referenz
3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 2 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ;  rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ;  26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
Referenz
Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Isoamyl nitrite ,  Potassium acetate ,  18-Crown-6 Solvents: Toluene ;  20 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Referenz
Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint
Wang, Chunting; Pei, Yameng; Wang, Lin; Li, Shuo; Jiang, Chao; et al, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ;  overnight, reflux
1.3 Reagents: Acetic anhydride ,  Isoamyl nitrite ,  Potassium acetate Solvents: Toluene ,  18-Crown-6 ;  80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Referenz
Preparation of the compounds and its application in treating hepatitis B
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ;  12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
Referenz
3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  13 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  rt → reflux; 40 min, reflux
Referenz
Process for preparing indazole derivatives by activation of hydroxylamine
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Acetic acid ;  overnight, rt
Referenz
Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists
, Japan, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  overnight, rt
Referenz
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists
Matsuda, Daisuke; Kobashi, Yohei; Mikami, Ayako; Kawamura, Madoka; Shiozawa, Fumiyasu; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  30 min, reflux
Referenz
An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water ;  3 d, rt
Referenz
N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof
, Korea, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  0 °C → rt
Referenz
Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors
Hu, Huiyong; Wang, Xiaojing; Chan, Grace Ka Yan; Chang, Jae H.; Do, Steven; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ;  12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
Referenz
3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ;  25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
Referenz
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  overnight, rt
Referenz
Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists
, World Intellectual Property Organization, , ,

5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials

5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
A844406
Reinheit:99%/99%
Menge:25g/100g
Preis ($):163.0/612.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
sfd15893
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung